molecular formula C20H15Cl2NO4S B11127556 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide

4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B11127556
M. Wt: 436.3 g/mol
InChI Key: KVVCESZYVIJGTJ-UHFFFAOYSA-N
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Description

4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anti-inflammatory agents. The presence of chloro, methoxy, and sulfonyl groups in the molecule suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes:

    Nitration: The initial step involves the nitration of chlorobenzene to form 4-chloronitrobenzene.

    Reduction: The nitro group is then reduced to an amine group, forming 4-chloroaniline.

    Sulfonylation: The 4-chloroaniline undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-(4-chlorobenzenesulfonyl)aniline.

    Amidation: Finally, the sulfonylated aniline reacts with 4-methoxybenzoyl chloride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, sulfonamide derivatives are studied for their potential as antibacterial, antifungal, and anti-inflammatory agents. This compound may exhibit similar properties and could be investigated for its efficacy in treating various infections and inflammatory conditions.

Industry

In the industrial sector, such compounds are used in the development of pharmaceuticals, agrochemicals, and dyes. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonamide derivatives inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in microorganisms or cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonamide: A simpler sulfonamide derivative with antibacterial properties.

    4-Methoxybenzoic Acid: A related compound with anti-inflammatory properties.

    N-(4-Chlorophenyl)benzamide: A structurally similar compound with potential biological activity.

Uniqueness

4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE is unique due to the combination of chloro, methoxy, and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to its simpler counterparts.

Properties

Molecular Formula

C20H15Cl2NO4S

Molecular Weight

436.3 g/mol

IUPAC Name

4-chloro-N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C20H15Cl2NO4S/c1-27-18-10-8-17(9-11-18)23(20(24)14-2-4-15(21)5-3-14)28(25,26)19-12-6-16(22)7-13-19/h2-13H,1H3

InChI Key

KVVCESZYVIJGTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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